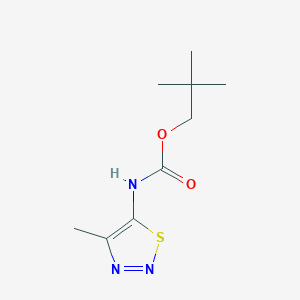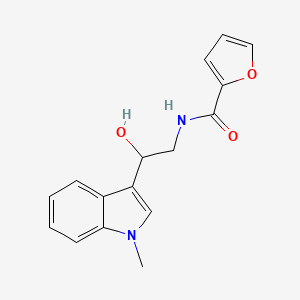
neopentyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neopentyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate is a chemical compound with the molecular formula C9H15N3O2S . It has a molecular weight of 229.3 . This compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which includes this compound, often involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectroscopy can be used to identify the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can be used to identify functional groups in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 229.3 . Other properties such as melting point, boiling point, and solubility are not explicitly mentioned in the retrieved sources.科学的研究の応用
Antitumor Activity
Compounds with structures similar to neopentyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate have been investigated for their antitumor properties. For instance, certain carbamate derivatives demonstrated significant activity against various types of leukemia and solid tumors, indicating the potential of such compounds in cancer treatment strategies. The effectiveness of these compounds can vary based on the method of administration, dosage, and specific tumor type being targeted (Atassi & Tagnon, 1975).
Heterocyclic Chemistry
The substitution reactions involving carbamate derivatives of thiophenes, including bromination, chlorination, iodination, and others, indicate their utility in synthesizing various heterocyclic compounds. This demonstrates the versatility of such compounds in chemical synthesis, potentially leading to new materials or pharmaceuticals (Brunett & McCarthy, 1968).
Antifilarial and Antitumor Agents
Derivatives of thiadiazole and selenazole carbamates have shown promise as antifilarial and antitumor agents, demonstrating the potential of thiadiazole derivatives in developing new treatments for infectious diseases and cancer (Kumar et al., 1993).
Agricultural Applications
Carbamate derivatives like carbendazim have found extensive use in agriculture for controlling fungal diseases. This suggests potential agricultural applications for similar carbamate compounds in providing protection against plant pathogens and pests (Campos et al., 2015).
Synthesis and Catalysis
Studies on alkylpalladium complexes with N-heterocyclic carbene ligands, including neopentyl derivatives, highlight the role of such complexes in catalysis, particularly in cross-coupling reactions. This underscores the importance of these compounds in facilitating chemical transformations, which are crucial in pharmaceutical synthesis and material science (Esposito et al., 2008).
作用機序
Target of Action
Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can act as bidentate ligands, coordinating through the nitrogen atom .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of pathways, contributing to their diverse biological activities .
Pharmacokinetics
The solubility of a compound in water, alcohol, and ether, as well as its specific gravity, can influence its bioavailability .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of a compound .
特性
IUPAC Name |
2,2-dimethylpropyl N-(4-methylthiadiazol-5-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-6-7(15-12-11-6)10-8(13)14-5-9(2,3)4/h5H2,1-4H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNRLYRLHGMVHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)NC(=O)OCC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2743691.png)
![7-Ethyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2743693.png)


![3-Cyclobutyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2743699.png)

![N-(4-methoxyphenethyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2743701.png)
![N1-(3,4-dimethoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2743703.png)
![Methyl 3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate](/img/structure/B2743704.png)
![2-(2-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2743706.png)

![N-(4-ethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2743710.png)
![4-[2-(4-Bromophenyl)acetamido]benzoic acid](/img/structure/B2743711.png)
